molecular formula C17H17NO2 B051986 N-(Diphenylmethylene)glycine ethyl ester CAS No. 69555-14-2

N-(Diphenylmethylene)glycine ethyl ester

Cat. No.: B051986
CAS No.: 69555-14-2
M. Wt: 267.32 g/mol
InChI Key: QUGJYNGNUBHTNS-UHFFFAOYSA-N
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Description

N-(Diphenylmethylene)glycine ethyl ester is an organic compound with the molecular formula C17H17NO2. It is a Schiff base, which can be converted to amino alcohols and amino esters . This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

N-(Diphenylmethylene)glycine ethyl ester, also known as Ethyl N-(diphenylmethylene)glycinate, is a Schiff base

Mode of Action

As a Schiff base, this compound can be converted to amino alcohols and amino esters

Biochemical Pathways

Given its ability to convert into amino alcohols and amino esters , it may influence pathways involving these compounds.

Pharmacokinetics

Its solubility in ethanol suggests that it could potentially be absorbed and distributed in the body

Result of Action

Its conversion into amino alcohols and amino esters could potentially have various effects depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by moisture

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Diphenylmethylene)glycine ethyl ester can be synthesized through a reaction between diphenylmethanone and glycine ethyl ester hydrochloride. The reaction typically involves the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated to around 90°C and stirred for approximately 18 hours under a nitrogen atmosphere. The product is then isolated and purified .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(Diphenylmethylene)glycine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Diphenylmethylene)glycine ethyl ester has several applications in scientific research:

Comparison with Similar Compounds

  • N-(Diphenylmethylene)glycine tert-butyl ester
  • Ethyl (diphenylmethylenamino)acetate

Comparison: N-(Diphenylmethylene)glycine ethyl ester is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to its similar compounds, it offers distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGJYNGNUBHTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312883
Record name Ethyl N-(diphenylmethylidene)glycinate
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69555-14-2
Record name N-(Diphenylmethylene)glycine ethyl ester
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Record name Ethyl 2-(diphenylmethyleneamino)acetate
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Record name 69555-14-2
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Record name Ethyl N-(diphenylmethylidene)glycinate
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Record name ethyl N-(diphenylmethylidene)glycinate
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask, was added 5.52 g of benzophenone (1 eq), 8.46 g of glycine ethyl ester hydrochloride (1, 2 eq), 67 mL of toluene, and a trace amount of BF3 Et2O. The slurry was heated to reflux (112˜113° C.). Tributylamine (11.2 g) was then added dropwise over 120 min. The reaction mixture was stirred at reflux (114-116° C.) until the area percent (AP) of benzophenone <9.0% by HPLC (22-29 h). The reaction mixture was cooled to 15-25° C. and water (35 mL) was added. After phase separation, the organic phase was concentrated to 50% (w/w) under reduced pressure at <40°. The concentrated solution was then cooled to 20° C., followed by addition of methanol (3 mL). The slurry was cooled to 10° C. and stirred for 30 min. The resultant slurry was filtered. The wet cake was washed with cold water/methanol (5:1 v/v, 2×20 mL), and dried under vacuum at 20° C. for 24 h to give N-(diphenylmethylene)glycine ethyl ester (2) as an off-white to yellow solid (5.5 g, 95% pure by HPLC, 65.6% isolated yield). 1H NMR (CDCl3): δ1.27 (t, J=7.25 Hz, 3H), 4.20 (s, 2H), 4.20 (q, J=7.07, 2H), 7.17-7.67 (m, 10H).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Benzophenone imine (100 g, 0.54 mol), and 78.4 g, 0.56 mol) ethyl glycinate hydrochloride are combined in 2 L of dichloromethane and stirred overnight at room temperature. A precipitate (ammonium chloride) is filtered and the solution washed with water, dried over magnesium sulfate, and concentrated. The residual oil is dissolved in 200 mL of boiling diethyl ether, cooled to room temperature, and diluted with 600 mL of hexane. Some seed crystals from a previous experiment are added and the mixture cooled at +2° C. overnight. A white crystalline precipitate is collected and the mother liquor is concentrated to one-half of the volume, cooled overnight as above. This affords a second crop of product. The total yield is 133.0 g of the title compound; mp 52°-54° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 250 mL round bottom flask, was added 5.52 g of benzophenone (1 eq), 8.46 g of glycine ethyl ester hydrochloride (1, 2 eq), 67 mL of toluene, and a trace amount of BF3.Et2O. The slurry was heated to reflux (112˜113° C.). Tributylamine (11.2 g) was then added dropwise over 120 min. The reaction mixture was stirred at reflux (114–116° C.) until the area percent (AP) of benzophenone <9.0% by HPLC (22–29 h). The reaction mixture was cooled to 15–25° C. and water (35 mL) was added. After phase separation, the organic phase was concentrated to 50% (w/w) under reduced pressure at <40°. The concentrated solution was then cooled to 20° C., followed by addition of methanol (3 mL). The slurry was cooled to 10° C. and stirred for 30 min. The resultant slurry was filtered. The wet cake was washed with cold water/methanol (5:1 v/v, 2×20 mL), and dried under vacuum at 20° C. for 24 h to give N-(diphenylmethylene)glycine ethyl ester (2) as an off-white to yellow solid (5.5 g, 95% pure by HPLC, 65.6% isolated yield). 1H NMR (CDCl3): δ 1.27 (t, J=7.25 Hz, 3H), 4.20 (s, 2H), 4.20 (q, J=7.07, 2H), 7.17–7.67 (m, 10H). Preparation of Ethyl 2-(diphenylmethylene)amino-2-difluoromethyl-4-cyanobutanoate from N-(Diphenylmethylene)glycine Ethyl Ester (R1=CH3CH2, R2=Ph)
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
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Quantity
35 mL
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Synthesis routes and methods IV

Procedure details

A suspension of glycine ethylester, monohydrochloride (13.96 g, 100 mmol) and benzophenone imine (18.1 g, 100 mmol) in distilled dichloromethane (600 mL) was stirred at room temperature (RT) for 24 hours (h.). The mixture was diluted with water (250 mL) and the dichloromethane extract was separated, dried (MgSO4), filtered and concentrated under reduced pressure and in vacuo to obtain ethyl-N-(diphenylmethylene)-glycinate as a white solid (25.3 g, 95%). Ref.: M. J. O'Donnell, R. L. Polt J. Org, Chem. 47, 2663, 1982.
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Diphenylmethylene)glycine ethyl ester
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